molecular formula C11H19N5O6 B1673339 Homoanserine CAS No. 20314-38-9

Homoanserine

Cat. No. B1673339
CAS RN: 20314-38-9
M. Wt: 254.29 g/mol
InChI Key: CCSMVTDLFPOSDU-FVGYRXGTSA-N
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Description

Homoanserine belongs to the class of organic compounds known as hybrid peptides . It is an α-amino acid with the chemical formula HO2CCH(NH2)CH2CH2OH . Homoanserine is not one of the common amino acids encoded by DNA. It differs from the proteinogenic amino acid serine by insertion of an additional -CH2- unit into the backbone .


Synthesis Analysis

Homoanserine is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine .


Molecular Structure Analysis

The molecular formula of Homoanserine is C11H18N4O3 . Its average mass is 254.286 Da and its monoisotopic mass is 254.137894 Da .


Chemical Reactions Analysis

Homoanserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine . It forms by two reductions of aspartic acid via the intermediacy of aspartate semialdehyde .


Physical And Chemical Properties Analysis

Homoanserine has a molecular formula of C11H18N4O3, an average mass of 254.286 Da, and a monoisotopic mass of 254.137894 Da .

properties

IUPAC Name

(2S)-2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBKNURIXGGFCX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homoanserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Homoanserine

CAS RN

20314-38-9
Record name N-(4-Amino-1-oxobutyl)-3-methyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20314-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoanserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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